1-Methyl-4-(3-nitrophenyl)-1H-pyrazole
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Overview
Description
1-Methyl-4-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of 1-methyl-4-phenylpyrazole using a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, green chemistry approaches, such as using less hazardous reagents and solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Methyl-4-(3-aminophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(3-nitrophenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial metabolic pathways. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that disrupt cellular processes .
Comparison with Similar Compounds
1-Methyl-4-(3-aminophenyl)-1H-pyrazole: A reduction product with similar structural features but different reactivity.
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine: Another nitro-substituted heterocycle with distinct chemical properties.
Uniqueness: 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-methyl-4-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-9(6-11-12)8-3-2-4-10(5-8)13(14)15/h2-7H,1H3 |
InChI Key |
DIZXSGZXXGNWCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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